molecular formula C17H26N2O4 B11082166 N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide

Cat. No.: B11082166
M. Wt: 322.4 g/mol
InChI Key: XSYHSZLBZHGYNT-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a morpholine ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with ethoxy groups. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE typically involves multiple steps:

    Formation of the Phenyl Ethyl Intermediate: The initial step involves the ethylation of 3,4-dihydroxybenzene to form 3,4-diethoxybenzene. This reaction is usually carried out using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The next step involves the reaction of the 3,4-diethoxyphenyl ethyl intermediate with morpholine. This can be achieved through a nucleophilic substitution reaction, where the ethyl group is replaced by the morpholine ring.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of N-[2-(3,4-diethoxyphenyl)ethyl]morpholine.

    Substitution: Formation of substituted derivatives such as 3,4-diethoxyphenyl nitro or bromo compounds.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-Dihydroxyphenyl)ethyl]acetamide: Hydroxy groups instead of ethoxy groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]morpholine: Lacks the carboxamide group.

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-MORPHOLINECARBOXAMIDE is unique due to the presence of both ethoxy groups and a morpholine carboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)7-8-18-17(20)19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20)

InChI Key

XSYHSZLBZHGYNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)N2CCOCC2)OCC

Origin of Product

United States

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